Leaving-Group Reactivity: Bromoacetyl vs. Chloroacetyl Displacement Kinetics
The bromoacetyl group in CAS 332135-64-5 provides a rate enhancement of approximately 10³- to 10⁴-fold over the corresponding chloroacetyl analog (CAS 424789-76-4) in bimolecular nucleophilic substitution (SN2) reactions with representative N-, O-, and S-nucleophiles. This is a class-level inference from the well-established leaving-group ability scale (Br⁻ is a 10³–10⁴× better leaving group than Cl⁻ in aprotic solvents) [1]. In practical synthetic terms, reactions that require 12–24 hours with the chloro analog at reflux may proceed to completion within 1–4 hours at room temperature with the bromo compound . This rate differential is critical in time-sensitive parallel synthesis or when heat-labile substrates are employed.
| Evidence Dimension | Relative SN2 reaction rate (bromoacetyl vs. chloroacetyl) |
|---|---|
| Target Compound Data | Approximately 10³–10⁴ × faster nucleophilic displacement relative to chloro analog (estimated from Br⁻/Cl⁻ leaving group ability ratio in polar aprotic media) |
| Comparator Or Baseline | 2-Chloro-1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanone (CAS 424789-76-4): approximately 10³–10⁴ × slower displacement |
| Quantified Difference | 10³–10⁴-fold rate enhancement |
| Conditions | SN2 nucleophilic substitution; polar aprotic solvents (e.g., DMF, THF, acetone); N-, O-, S-nucleophiles |
Why This Matters
For procurement, the bromo compound enables faster reaction throughput, lower energy input, and compatibility with temperature-sensitive substrates, directly impacting process efficiency and cost in medicinal chemistry libraries.
- [1] Carey, F.A.; Sundberg, R.J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007; Chapter 4, Nucleophilic Substitution and Leaving Groups. View Source
